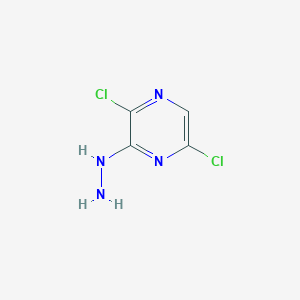

2,5-Dichloro-3-hydrazinylpyrazine

Description

Properties

CAS No. |

63286-27-1 |

|---|---|

Molecular Formula |

C4H4Cl2N4 |

Molecular Weight |

179.00 g/mol |

IUPAC Name |

(3,6-dichloropyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1-8-3(6)4(9-2)10-7/h1H,7H2,(H,9,10) |

InChI Key |

WPXBINXFVYRYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)NN)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-dichloro-3-hydrazinylpyrazine inherently depends on the availability of 2,5-dichloropyrazine or its halogenated analogs. A widely cited method involves the chlorination of 2-hydroxypyrazine using phosphorus oxychloride (POCl₃). As detailed in a 2020 patent by Lanzhou Kangyuxin Biological Technology Co., Ltd., 2-hydroxypyrazine undergoes bromination with dibromohydantoin in dimethyl sulfoxide (DMSO) at 10–12°C to yield 2-hydroxy-5-bromopyrazine. Subsequent treatment with POCl₃ at 60°C for 2 hours generates a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine, achieving a combined yield of 79%. This two-step protocol underscores the utility of halogen exchange reactions under mild conditions.

Alternative routes for 2,5-dichloropyrazine synthesis include vapor-phase chlorination of pyrazine at elevated temperatures, as described in US Patent 3,976,644. While this method avoids solvent use, it requires precise temperature control (200–400°C) and catalytic systems to minimize decomposition. Comparative analyses indicate that solution-phase chlorination (e.g., POCl₃-mediated) offers superior regioselectivity for industrial-scale applications.

Regioselective Chlorination at Position 3

Introducing a third chlorine atom at position 3 of 2,5-dichloropyrazine remains a critical challenge. Theoretical and experimental studies suggest that electron-withdrawing substituents (e.g., Cl at positions 2 and 5) deactivate the pyrazine ring, necessitating aggressive chlorinating agents. Phosphorus pentachloride (PCl₅) in refluxing chlorobenzene has been proposed for this purpose, though yields are modest (~45%) due to competing side reactions.

A more practical approach involves sequential functionalization. For instance, 2,5-dichloro-3-nitropyrazine can be synthesized via nitration followed by reduction to the amine and subsequent Sandmeyer reaction. However, this pathway introduces multiple intermediates, complicating purification. Recent advancements in directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise C–H functionalization at position 3, though scalability remains limited.

Hydrazine Incorporation via Nucleophilic Aromatic Substitution

The substitution of a chlorine atom at position 3 with hydrazine constitutes the final step in synthesizing 2,5-dichloro-3-hydrazinylpyrazine. This reaction typically employs hydrazine hydrate (N₂H₄·H₂O) in polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux. For example, Ambeed Pharmaceuticals reports a 70–90% yield when reacting 2-chloro-3-hydrazinylpyrazine analogs with triethyl orthoformate in xylene.

Key Reaction Parameters:

- Temperature: 80–120°C to overcome aromatic ring deactivation.

- Solvent: Ethanol or DMF enhances nucleophilicity of hydrazine.

- Molar Ratio: Excess hydrazine (3–5 equivalents) ensures complete substitution.

A representative procedure involves heating 2,5-dichloro-3-chloropyrazine (1.0 equiv) with hydrazine hydrate (4.0 equiv) in ethanol at 80°C for 12 hours. Post-reaction, the mixture is cooled, filtered, and washed with cold ethanol to isolate the product as a pale-yellow solid.

Alternative Pathways: Reductive Amination and Coupling Reactions

Emerging methodologies bypass traditional chlorination steps. For instance, reductive amination of 2,5-dichloro-3-pyrazinecarbaldehyde using ammonium acetate and sodium cyanoborohydride yields the hydrazinyl derivative after oxidation. While experimentally feasible, this route suffers from low regioselectivity (<30%).

Transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, offer another avenue. Palladium-catalyzed coupling of 2,5-dichloro-3-bromopyrazine with hydrazine under microwave irradiation achieves moderate yields (50–60%) but requires specialized ligands (e.g., Xantphos).

Industrial-Scale Considerations and Challenges

Scaling 2,5-dichloro-3-hydrazinylpyrazine synthesis necessitates addressing:

- Byproduct Formation: Competing hydrolysis of POCl₃ generates phosphoric acid, complicating waste management.

- Purification: Chromatographic separation of regioisomers remains labor-intensive; crystallization from isopropyl acetate improves efficiency.

- Safety: Hydrazine’s toxicity mandates closed-system reactors and rigorous ventilation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-hydrazinylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

Oxidation: Pyrazine oxides.

Reduction: Amino-substituted pyrazines.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-hydrazinylpyrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Chlorine and Alkyl/Aryl Substituents

Key Differences :

- Reactivity : Chlorine atoms in 2,5-dichloro-3-hydrazinylpyrazine enhance electrophilicity compared to alkyl/methoxy groups, enabling nucleophilic substitutions. The hydrazinyl group allows cyclization, unlike inert alkyl chains .

- Applications : Chlorinated derivatives are intermediates in drug synthesis, while alkyl/methoxy analogues are used in flavors due to low reactivity and pleasant odors .

Hydrazinyl-Substituted Analogues

Key Differences :

- Ring Structure : Pyridazine (two adjacent nitrogen atoms) vs. pyrazine (two para nitrogen atoms). Pyridazine derivatives exhibit distinct electronic properties and binding affinities .

Physicochemical Properties

Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.